2-Cyano-4-methylpyridine

Catalog No.
S1534807
CAS No.
1620-76-4
M.F
C7H6N2
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyano-4-methylpyridine

CAS Number

1620-76-4

Product Name

2-Cyano-4-methylpyridine

IUPAC Name

4-methylpyridine-2-carbonitrile

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C7H6N2/c1-6-2-3-9-7(4-6)5-8/h2-4H,1H3

InChI Key

LQAWSWUFSHYCHP-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)C#N

Canonical SMILES

CC1=CC(=NC=C1)C#N

2-Cyano-4-methylpyridine is a heterocyclic organic compound with the molecular formula C7H6N2C_7H_6N_2. It features a pyridine ring substituted with a cyano group at the 2-position and a methyl group at the 4-position. The compound appears as a white to gray powder or crystal, with a melting point ranging from 86.0 to 90.0 °C and a boiling point of approximately 135-136 °C . Its structure contributes to its unique chemical properties, making it an important compound in various

, including:

  • Nucleophilic Substitution: The cyano group can act as a leaving group in nucleophilic substitution reactions.
  • Condensation Reactions: It can react with various electrophiles to form more complex molecules.
  • Reduction Reactions: The cyano group can be reduced to form amine derivatives under specific conditions .

For example, the reaction of 2-cyano-4-methylpyridine with hydrochloric acid can yield products such as C7H7NO2·HCl, indicating its potential for forming hydrochloride salts .

Research indicates that 2-cyano-4-methylpyridine exhibits biological activity, particularly in pharmacological contexts. It has been noted for its toxicity when ingested, classified as toxic if swallowed (H301) and causing skin irritation (H315) . Some studies suggest that derivatives of this compound may have potential applications in medicinal chemistry, particularly as intermediates in drug synthesis.

Several methods exist for synthesizing 2-cyano-4-methylpyridine:

  • Cyanation of Pyridine Derivatives: One common method involves the cyanation of 4-methylpyridine using potassium cyanide in the presence of acylating agents. This reaction typically requires elevated temperatures (around 120 °C) and yields significant amounts of the desired product .
  • Direct Formation from Pyridine N-Oxides: Another approach is the direct formation from pyridine N-oxides through reaction with cyanide sources, which also yields 2-cyano-4-methylpyridine effectively under specific conditions .
  • Alternative Synthetic Routes: Various other synthetic pathways are explored in literature, utilizing different reagents and conditions to optimize yield and purity .

2-Cyano-4-methylpyridine finds applications across several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.
  • Agricultural Chemicals: The compound is utilized in developing agrochemicals due to its biological activity.
  • Material Science: It is also explored for use in creating advanced materials due to its unique chemical properties.

Studies on interaction profiles indicate that 2-cyano-4-methylpyridine interacts with various biological systems. Its toxicity profile suggests careful handling and consideration in formulations intended for biological applications. Investigations into its interactions with enzymes and receptors are ongoing, aiming to elucidate potential therapeutic roles or risks associated with its use.

Several compounds share structural similarities with 2-cyano-4-methylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspect
2-Cyano-6-methylpyridineCyano group at position 2, methyl at position 6Different substitution pattern
3-Cyano-4-methylpyridineCyano group at position 3Variation in position affecting reactivity
4-MethylpyridineMethyl group at position 4Lacks cyano group; different reactivity
3-Amino-6-isopropylpyridineAmino group at position 3Functional group changes biological activity
5-Cyano-2-methylpyridineCyano group at position 5Different position influences properties

These compounds highlight the structural diversity within pyridine derivatives while emphasizing how slight modifications can lead to significant differences in chemical behavior and biological activity.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (90.7%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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